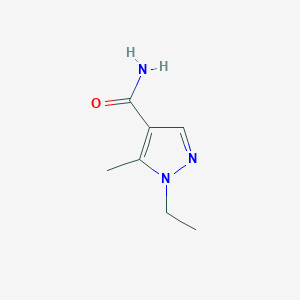

1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-10-5(2)6(4-9-10)7(8)11/h4H,3H2,1-2H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQOAGSLLSWLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Pyrazole-4-carboxamides

The synthesis of pyrazole-4-carboxamides is built upon fundamental methodologies for constructing the pyrazole (B372694) ring and subsequently introducing the carboxamide functionality. These routes offer versatility for creating a wide array of substituted pyrazole derivatives.

Condensation Reactions for Pyrazole Ring Formation

A primary and widely utilized method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. mdpi.com This approach is foundational in heterocyclic chemistry. Typically, a 1,3-dicarbonyl compound or its synthetic equivalent serves as the three-carbon backbone, which reacts with hydrazine to form the five-membered pyrazole ring. mdpi.com

Variations of this method include the use of α,β-unsaturated ketones and acetylenic ketones. mdpi.com When α,β-unsaturated ketones react with hydrazines, they typically form pyrazoline intermediates, which are then oxidized to the aromatic pyrazole ring. mdpi.com The regioselectivity of the condensation, which determines the final substitution pattern on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. mdpi.comnih.gov

Strategies Involving Pyrazole Carboxylic Acid Derivatives (e.g., Acyl Chlorides)

A common and direct approach to synthesizing pyrazole-4-carboxamides involves the use of a pre-formed pyrazole-4-carboxylic acid. benthamdirect.com In this strategy, the carboxylic acid is first "activated" to enhance its reactivity. A standard method for activation is the conversion of the carboxylic acid to its corresponding acyl chloride, often by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnih.gov

Once the highly reactive pyrazole-4-acyl chloride is formed, it can readily react with a suitable amine or ammonia (B1221849) in an acylation reaction to form the stable carboxamide bond. researchgate.net This two-step process—activation followed by amidation—is a robust and high-yielding method for preparing a diverse range of N-substituted and unsubstituted pyrazole-4-carboxamides. nih.gov

Coupling Reactions and Post-Cyclization Modifications

Modern synthetic strategies also employ coupling reactions to form the pyrazole-4-carboxamide structure. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to introduce substituents onto the pyrazole ring after its initial formation. researchgate.net For instance, a halogenated pyrazole can be coupled with various partners to build more complex molecular architectures. researchgate.net

Post-cyclization modifications are crucial for introducing functional diversity. After the pyrazole ring is synthesized, functional groups can be added or altered. For example, a pyrazole can be halogenated, and this halogen can then serve as a handle for subsequent cross-coupling reactions to form new C-C or C-N bonds. researchgate.net Diazotization of an amino-pyrazole, followed by coupling with active methylene (B1212753) compounds, is another route to functionalized pyrazole systems. researchgate.net

Targeted Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide and Its Analogues

The specific synthesis of this compound relies on the preparation of key precursors that already contain the desired ethyl and methyl groups on the pyrazole ring.

Preparation of Key Precursors (e.g., 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde)

The synthesis of the target carboxamide logically proceeds through key intermediates such as the corresponding carboxylic acid or aldehyde. A prominent method for introducing a formyl group at the 4-position of a pyrazole ring is the Vilsmeier-Haack reaction. nih.govchemmethod.com This reaction typically involves treating a suitable hydrazone precursor with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to effect cyclization and formylation simultaneously, yielding a pyrazole-4-carbaldehyde. chemmethod.comrasayanjournal.co.inresearchgate.net In the context of the target molecule, a hydrazone derived from ethylhydrazine (B1196685) would be subjected to these conditions to produce 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.

Once the aldehyde is obtained, it can be readily oxidized to the corresponding carboxylic acid, 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid. google.com This oxidation provides the direct precursor needed for the final amidation step.

| Precursor Compound | IUPAC Name | CAS Number | Key Synthetic Method |

| 1 | 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | 933778-29-1 | Vilsmeier-Haack Reaction chemmethod.comresearchgate.net |

| 2 | 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | Not specified | Oxidation of the corresponding aldehyde google.com |

Derivatization at the Carboxamide Moiety through Amine Reactions

The final and defining step in the synthesis of this compound is the formation of the carboxamide group. This is achieved by reacting the precursor, 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, with an amine source.

As described in the general strategies (Section 2.1.2), the carboxylic acid is typically converted to a more reactive species, such as an acyl chloride. researchgate.net This activated intermediate is then treated with ammonia (or an ammonium (B1175870) salt) to yield the primary carboxamide, this compound. The reaction is generally efficient and provides a direct route to the final product. This method allows for the synthesis of a variety of analogues by simply changing the amine used in the final step. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride | Ammonia | This compound | Amidation researchgate.netnih.gov |

| 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | Amine (with coupling agent) | N-substituted-1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide | Amide Coupling nih.gov |

Incorporation of Specific Structural Features (e.g., Hydrazone Moieties)

The incorporation of hydrazone moieties (–NH–N=CH–) into the pyrazole scaffold is a significant chemical transformation, yielding derivatives with unique chemical properties. Hydrazones are typically synthesized through the condensation reaction of a carbohydrazide (B1668358) with an appropriate aldehyde or ketone. nih.gov

For pyrazole-4-carboxamides, the synthetic route to a hydrazone derivative involves two primary steps. First, the carboxamide or a corresponding ester is converted into a carbohydrazide. For instance, a precursor like ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate would be reacted with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O), typically in an alcohol solvent under reflux, to yield 1-ethyl-5-methyl-1H-pyrazole-4-carbohydrazide. nih.gov

In the second step, this pyrazole carbohydrazide intermediate is condensed with a selected aldehyde or ketone. This reaction is often catalyzed by a few drops of a strong acid, such as sulfuric acid, in a suitable solvent medium like ethanol (B145695) or a DMF-ethanol mixture. chemmethod.com This process attaches the hydrazone feature at the 4-position of the pyrazole ring.

The general reaction is as follows:

Step 1: Pyrazole-4-carboxylate + Hydrazine Hydrate → Pyrazole-4-carbohydrazide

Step 2: Pyrazole-4-carbohydrazide + Aldehyde/Ketone → Pyrazole-4-carboxamide-linked Hydrazone

This methodology allows for the creation of a diverse library of pyrazole-hydrazone derivatives by varying the aldehyde or ketone reactant. mdpi.com

| Reactant Type | Example Reactant | Resulting Structural Feature | Reference |

|---|---|---|---|

| Aromatic Aldehyde | Benzaldehyde Derivatives | Aryl-substituted hydrazone | nih.gov |

| Heterocyclic Aldehyde | Pyrazole-4-carbaldehydes | Bis-pyrazole hydrazone conjugate | |

| Aromatic Ketone | Acetophenone Derivatives | Aryl- and methyl-substituted hydrazone | chemmethod.com |

Innovations in Synthetic Protocols

Recent advancements in organic synthesis have focused on improving the efficiency, cost-effectiveness, and environmental footprint of producing pyrazole derivatives.

Development of Novel and Efficient Synthetic Pathways

Classical methods for pyrazole synthesis, such as the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, have been augmented by modern, more efficient protocols. nih.govmdpi.com These innovations aim to increase yields, reduce reaction times, and broaden the scope of accessible molecular structures.

Key developments include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the final product, which simplifies procedures and reduces waste. nih.govresearchgate.net For example, pyrano[2,3-c]pyrazoles can be synthesized in a one-pot reaction involving hydrazine, a β-ketoester, an aldehyde, and malononitrile. nih.govias.ac.in

Novel Catalytic Systems: Researchers have developed new catalysts that are highly efficient and selective. This includes the use of metal-oxo-clusters (e.g., NaCoMo) which demonstrate exceptional activity in the condensation and cyclization reactions to form pyrazoles with yields up to 99%. mdpi.com Other approaches utilize metal catalysts like copper and palladium for cyclization and coupling reactions, often under mild conditions. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to better yields, higher purity, and safer handling of reactive intermediates.

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Cyclocondensation | Reaction of 1,3-difunctional compounds with hydrazines. | Fundamental, widely applicable. | nih.govmdpi.commdpi.com |

| 1,3-Dipolar Cycloaddition | Reaction of a nitrilimine with an alkene or alkyne. | Good regioselectivity, access to complex structures. | nih.gov |

| Multicomponent Reactions | One-pot synthesis with three or more starting materials. | High efficiency, operational simplicity, reduced waste. | researchgate.net |

| Metal-Catalyzed Synthesis | Use of catalysts (e.g., Cu, Pd, Ag) to facilitate ring formation. | High yields, mild reaction conditions, broad substrate scope. | mdpi.comorganic-chemistry.org |

Green Chemistry Approaches in Pyrazole Derivative Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. nih.govacs.org These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and utilizing renewable resources. researchgate.netthieme-connect.com

Key green strategies include:

Use of Green Solvents: Water is an ideal green solvent due to its non-toxic and non-flammable nature. Many multicomponent reactions for synthesizing pyrazole derivatives have been successfully performed in aqueous media. acs.orgthieme-connect.com Ethanol or water-ethanol mixtures are also common eco-friendly alternatives. nih.gov

Solvent-Free Conditions: Conducting reactions without a solvent, for example by grinding solid reactants together (mechanochemistry) or by using microwave irradiation on neat reactants, eliminates solvent waste entirely. researchgate.netnih.gov

Energy-Efficient Techniques: Technologies like ultrasonic irradiation and microwave-assisted synthesis provide energy more efficiently than conventional heating, leading to shorter reaction times and reduced energy consumption. researchgate.netnih.gov

Recyclable and Benign Catalysts: The development of heterogeneous catalysts, such as magnetic nanoparticles or catalysts derived from agricultural waste like wheat straw, allows for easy separation from the reaction mixture and reuse, reducing waste and cost. researchgate.netnih.gov L-tyrosine, a biodegradable amino acid, has also been employed as a catalyst. nih.gov

| Green Approach | Example Condition/Catalyst | Key Benefit | Reference |

|---|---|---|---|

| Aqueous Media | One-pot MCR in water. | Eliminates toxic organic solvents. | acs.orgthieme-connect.com |

| Solvent-Free Synthesis | Grinding or microwave irradiation without solvent. | No solvent waste, operational simplicity. | researchgate.netnih.gov |

| Ultrasonic Irradiation | Catalyst-free MCR in water under ultrasound. | Energy efficiency, high yields. | nih.gov |

| Biodegradable Catalyst | L-tyrosine in H₂O–ethanol. | Environmentally benign, renewable. | nih.gov |

| Heterogeneous Catalyst | Magnetic nano-[CoFe₂O₄] catalyst. | Easily recoverable and reusable. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For 1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide, both one-dimensional and two-dimensional NMR methods are employed for unambiguous structural assignment and to differentiate it from potential regioisomers.

One-Dimensional NMR (¹H, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of pyrazole (B372694) derivatives provides key insights into the number of different types of protons and their neighboring environments. For a related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the proton of the pyrazole ring appears as a downfield singlet at approximately 7.99 ppm. The methyl group on the pyrazole ring shows a singlet around 2.49 ppm. Protons of the ethyl group typically appear as a quartet and a triplet. For this compound, the N-ethyl group protons would be expected to show a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group. The protons of the carboxamide group (-CONH2) would likely appear as two broad singlets, due to restricted rotation around the C-N bond and exchange with trace amounts of water.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. In pyrazole carboxamide derivatives, the carbonyl carbon of the amide typically resonates in the downfield region, often between 160-170 ppm. The carbon atoms of the pyrazole ring generally appear in the range of 105-150 ppm. The carbons of the N-ethyl group and the 5-methyl group would be found in the upfield region of the spectrum. For instance, in a similar structure, the C-5 carbon of a pyrazole ring has been observed around 108.59 ppm. bldpharm.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-H (C3-H) | ~ 8.0 | ~ 135-145 |

| N-CH2-CH3 | Quartet, ~ 4.1-4.3 | ~ 40-45 |

| N-CH2-CH3 | Triplet, ~ 1.4-1.6 | ~ 14-16 |

| Pyrazole-CH3 (C5-CH3) | Singlet, ~ 2.5 | ~ 10-15 |

| CONH2 | 2 x Broad Singlet, ~ 7.0-8.0 | - |

| C=O | - | ~ 160-170 |

| C4-pyrazole | - | ~ 110-120 |

| C5-pyrazole | - | ~ 140-150 |

Note: The chemical shifts are predicted based on data from structurally related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Regioisomer Discrimination and Connectivity

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms within a molecule and for distinguishing between possible regioisomers, which is particularly important in the synthesis of substituted pyrazoles.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is used to definitively assign the carbon signals based on the known proton assignments. For this compound, HSQC would show correlations between the pyrazole ring proton and its attached carbon, the N-ethyl protons and their respective carbons, and the 5-methyl protons and the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure. Key HMBC correlations expected for this compound would include:

The pyrazole ring proton (at C3) showing a correlation to the carboxamide carbonyl carbon (C=O) and the C5 carbon of the pyrazole ring.

The protons of the N-ethyl group showing correlations to the C5 carbon of the pyrazole ring, confirming the position of the ethyl group.

The protons of the 5-methyl group showing correlations to the C5 and C4 carbons of the pyrazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, which is particularly useful for confirming regioisomerism. In the case of N-alkylated pyrazoles, a NOESY experiment can show a through-space correlation between the protons of the N-alkyl group and the protons of the substituent at the C5 position. For this compound, a NOESY correlation would be expected between the methylene protons of the N-ethyl group and the protons of the 5-methyl group, providing strong evidence for this specific regioisomeric structure.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups. In pyrazole-carboxamide derivatives, the N-H stretching vibrations of the primary amide are typically observed as two bands in the region of 3450-3200 cm⁻¹. bldpharm.com The C=O stretching vibration of the amide (Amide I band) is expected to be a strong absorption in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1640-1550 cm⁻¹. The C-N stretching vibration of the amide would be observed in the 1400-1200 cm⁻¹ region. Additionally, C-H stretching vibrations of the ethyl and methyl groups are expected just below 3000 cm⁻¹, and the pyrazole ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. bohrium.com

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (-CONH2) | N-H Stretch | 3450 - 3200 | Medium |

| C-H (Alkyl) | C-H Stretch | 2980 - 2850 | Medium |

| Amide (C=O) | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Amide (N-H) | N-H Bend (Amide II) | 1640 - 1550 | Medium |

| Pyrazole Ring | C=N, C=C Stretch | 1600 - 1400 | Medium-Weak |

| Amide (C-N) | C-N Stretch | 1400 - 1200 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. For this compound (C₈H₁₃N₃O), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 168.1131 g/mol .

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information through collision-induced dissociation (CID). The fragmentation of pyrazole derivatives is influenced by the nature and position of the substituents. Common fragmentation pathways for pyrazole carboxamides may involve:

Loss of the carboxamide group or parts of it (e.g., loss of NH₃ or CONH₂).

Cleavage of the N-ethyl group, leading to the loss of an ethyl radical or ethene.

Ring cleavage of the pyrazole nucleus, although this is often less favorable than the loss of substituents.

A detailed analysis of the fragmentation pattern can help to confirm the connectivity of the different structural units within the molecule.

Interactive Data Table: Predicted ESI-MS Fragmentation

| Ion | m/z (calculated) | Possible Identity |

| [M+H]⁺ | 168.1131 | Protonated molecule |

| [M+H - C₂H₄]⁺ | 140.0818 | Loss of ethene from the ethyl group |

| [M+H - NH₃]⁺ | 151.0866 | Loss of ammonia (B1221849) from the carboxamide group |

| [M+H - CONH₂]⁺ | 124.0971 | Loss of the carboxamide radical |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Despite a comprehensive search for scientific literature, no specific experimental data could be located for the compound This compound concerning High-Resolution Mass Spectrometry (HRMS), Single-Crystal X-ray Diffraction, or Ultraviolet-Visible (UV-Vis) Spectroscopy.

The performed searches yielded information for structurally related but distinct compounds, such as pyrazole esters with different substituents (e.g., phenyl or diphenyl groups) at position 1 of the pyrazole ring, or with variations in the carboxamide functional group. However, these findings are not directly applicable to the specified molecule of interest, "this compound."

Consequently, the requested article detailing the advanced spectroscopic and structural elucidation of this specific compound cannot be generated at this time due to the absence of the necessary scientific data in the public domain. Further experimental research would be required to determine the HRMS, X-ray diffraction, and UV-Vis spectroscopic properties of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are employed to understand the fundamental electronic properties and to determine the most stable three-dimensional arrangement of atoms in a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and optimize the geometry of molecules. In studies on related compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, DFT calculations have been used to determine the gas-phase molecular geometry and various electronic properties. bohrium.com Such calculations provide a detailed picture of the molecule's shape and electron distribution, which are fundamental to its chemical reactivity and interaction with other molecules. The optimized geometry from DFT calculations often shows good agreement with experimental data obtained from X-ray diffraction. bohrium.com

Table 1: Representative Electronic Properties Calculated via DFT for a Pyrazole (B372694) Derivative bohrium.com

| Parameter | Calculated Value |

|---|---|

| Total Energy (a.u.) | -7.28042025 |

| Dipole Moment (Debye) | 4.6 |

| HOMO-LUMO Energy Gap (eV) | 4.01 |

Note: Data is illustrative and based on a structurally similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

DFT calculations are also valuable for predicting spectroscopic parameters, which can then be compared with experimental results to validate the computed structure. For instance, theoretical vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. bohrium.com In the analysis of a related pyrazole ester, the calculated and experimental FTIR spectra were compared, noting that differences can arise because calculations are often performed on a single molecule in the gas phase, whereas experimental data are typically from a solid state where intermolecular interactions are present. bohrium.com The strong stretching frequency of the carbonyl (C=O) group is a key diagnostic peak in these molecules.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This method is crucial for drug discovery, as it helps to predict the binding affinity and mode of action of a potential drug.

For the pyrazole class of compounds, molecular docking has been used to explore their potential as inhibitors of various protein targets. Studies on diverse pyrazole derivatives have shown their potential to bind to key enzymes involved in diseases like cancer. For example, docking simulations have been performed to position pyrazole derivatives into the active sites of protein kinases such as VEGFR-2, Aurora A, and Cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net These studies reveal how the ligands fit within the binding pocket of the target protein, which is the first step in understanding their inhibitory mechanism. nih.govresearchgate.net Another study successfully docked a novel pyrazole-4-carboxamide derivative into the active site of succinate (B1194679) dehydrogenase (SDH), a key enzyme in cellular respiration, suggesting its potential as a fungicide. nih.gov

The stability of a protein-ligand complex is governed by various non-covalent intermolecular forces. Docking analyses provide detailed information about these interactions. Successful docking simulations for pyrazole derivatives have shown that the ligands are often positioned deep within the binding pocket, forming critical hydrogen bonds with amino acid residues. nih.govresearchgate.net In addition to hydrogen bonds, other interactions such as van der Waals forces, hydrophobic interactions, and pi-pi stacking can play a significant role. The crystal structure analysis of related pyrazole compounds also confirms the importance of forces like C-H···O and C-H···π interactions in stabilizing the molecular structure, which are analogous to interactions found in protein-ligand binding. bohrium.comresearchgate.net

Table 2: Common Intermolecular Interactions Observed in Docking Studies of Pyrazole Derivatives

| Interaction Type | Description | Potential Role |

|---|---|---|

| Hydrogen Bonds | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Provides specificity and is a major contributor to binding affinity. |

| Hydrophobic Interactions | Tendency of nonpolar groups to associate in an aqueous environment. | Positions the ligand correctly within the nonpolar regions of the binding site. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes the complex when both ligand and protein contain aromatic moieties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key structural properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For various series of pyrazole derivatives, 2D and 3D-QSAR models have been developed to understand their anticancer and antifungal activities. nih.govacs.orgrsc.org These models use molecular descriptors—such as electronic, steric, and hydrophobic properties—to build a correlation with biological data, such as the IC50 value against a cancer cell line or the EC50 against a fungus. nih.govrsc.org Statistical methods like partial least squares (PLS) and multiple linear regression (MLR) are used to generate the QSAR equations. nih.govacs.org The predictive power of these models is rigorously validated, and a successful model can guide the design of new derivatives with potentially enhanced potency. nih.govrsc.orgresearchgate.net

Table 3: Principles of a QSAR Model for Pyrazole Derivatives

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | Log(1/IC50) for enzyme inhibition. |

| Independent Variables (Descriptors) | Numerical values that describe the chemical structure. | Molecular weight, LogP (hydrophobicity), dipole moment, steric parameters. |

| Mathematical Model | An equation relating the descriptors to the activity. | Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... |

| Validation | Statistical assessment of the model's predictive ability. | Cross-validation (q²), correlation coefficient (r²). rsc.org |

Development of Predictive Models for Biological Efficacy

Predictive modeling for biological efficacy is a cornerstone of computational drug design, aiming to establish a correlation between the chemical structure of a compound and its pharmacological activity. For the pyrazole class of compounds, various models have been developed to forecast their therapeutic potential across a range of activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.net These models often leverage large datasets of known active and inactive compounds to identify key structural features, or pharmacophores, that are essential for biological activity.

Molecular docking studies, a key component of these predictive efforts, simulate the binding of a ligand to the active site of a target protein. For instance, docking studies on pyrazole derivatives have helped in understanding their interaction with enzymes like cyclooxygenase-2 (COX-2), which is relevant to their anti-inflammatory properties. nih.govresearchgate.net These models predict the binding affinity and orientation of the compound within the enzyme's active site, providing a rationale for its observed biological efficacy. rsc.org The insights gained from these predictive models are instrumental in designing novel pyrazole-based compounds with enhanced activity and selectivity. researchgate.net

Three-Dimensional QSAR Approaches (e.g., Topomer CoMFA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational techniques that correlate the 3D properties of molecules with their biological activities. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR method used to develop predictive models for pyrazole derivatives. nih.gov CoMFA models calculate the steric and electrostatic fields around a series of aligned molecules and relate these fields to their biological activities using statistical methods.

For pyrazole-based compounds, CoMFA has been employed to design molecules with improved hypoglycemic activity, for example. nih.gov These studies generate contour maps that visualize the regions where modifications to the molecular structure would likely lead to enhanced biological efficacy. For instance, a CoMFA model might indicate that increasing steric bulk in a specific region of the molecule could improve its binding to a target receptor, while another area might require an increase in negative electrostatic potential. nih.gov Such detailed, 3D insights are invaluable for the rational design and optimization of lead compounds. While specific Topomer CoMFA studies on 1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide are not detailed in the available literature, the application of this technique to the broader pyrazole class demonstrates its utility in predicting and enhancing their therapeutic potential. nih.govmdpi.com

In Silico Prediction of Pharmacokinetic Properties

The success of a drug candidate is highly dependent on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET). In silico ADMET prediction has become an essential tool in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic properties, thereby reducing the likelihood of late-stage failures. For pyrazole-carboxamide derivatives, various computational models are used to predict these properties. nih.govnih.gov

These predictive models can estimate a range of parameters. For example, human intestinal absorption (HIA) values can be calculated to predict how well a compound will be absorbed from the gut. nih.gov Other models predict potential hepatotoxicity, which is liver damage caused by the compound, and skin sensitization. nih.gov The predictions are often based on the analysis of the compound's structural features and physicochemical properties in comparison to databases of known drugs and their pharmacokinetic profiles. While some studies on pyrazole-carboxamides have shown favorable predicted ADMET properties, others have highlighted potential issues such as acute toxicity linked to mitochondrial respiration inhibition, underscoring the importance of these early predictive assessments. nih.govnih.gov

Table 1: Examples of In Silico Predicted Pharmacokinetic Properties for Pyrazole Derivatives

| Property | Predicted Outcome for Sample Pyrazole Derivatives | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | Calculated values such as 85.328% and 83.593% for certain derivatives. nih.gov | Indicates the potential for good oral bioavailability. |

| Hepatotoxicity | Predictions made based on computational models. nih.gov | Assesses the risk of drug-induced liver injury. |

| Skin Sensitization | Predictions indicated no allergic conditions for some compounds. nih.gov | Evaluates the potential for causing skin allergies upon contact. |

Analysis of Intermolecular Interactions in Crystal Structures (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. This analysis is crucial for understanding the forces that govern crystal packing, which can influence a compound's physical properties, such as solubility and stability. For various pyrazole derivatives, Hirshfeld surface analysis has been instrumental in characterizing the intricate network of non-covalent interactions. nih.goviucr.org

The analysis generates a 3D surface around a molecule, color-coded to show different types of intermolecular contacts. Two-dimensional "fingerprint plots" are then derived from this surface, providing a quantitative summary of the interactions. nih.gov For pyrazole-containing crystal structures, these analyses often reveal a high percentage of H···H, O···H/H···O, and C···H/H···C contacts, indicating the prevalence of van der Waals forces and hydrogen bonding in stabilizing the crystal lattice. iucr.orgnih.govscispace.com For instance, in the crystal structure of one pyrazole derivative, H···H contacts accounted for 42.6% of the Hirshfeld surface, while O···H/H···O and C···H/H···C contacts contributed 16.8% and 15.5%, respectively. nih.gov These interactions, including classical hydrogen bonds like N—H···N and N—H···O, play a critical role in the supramolecular assembly of these compounds. nih.gov

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Representative Pyrazole Derivatives

| Intermolecular Contact | Compound A iucr.org | Compound B scispace.com | Compound C nih.gov |

|---|---|---|---|

| H···H | 41.5% | 32.0% | 42.6% |

| O···H/H···O | 22.4% | 13.9% | 16.8% |

| C···H/H···C | - | 15.6% | 15.5% |

| N···H/H···N | - | 6.3% | - |

| Cl···H/H···Cl | - | 20.9% | - |

Exploration of Biological Activities and Molecular Mechanisms Preclinical and in Vitro

Antifungal Activity Investigations

In Vitro Efficacy Against Phytopathogenic Fungi

Studies on analogous pyrazole (B372694) carboxamides have demonstrated significant efficacy against a range of plant-pathogenic fungi. researchgate.netnih.gov It is hypothesized that 1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide would also exhibit inhibitory activity against fungi such as Gibberella zeae, Fusarium oxysporum, Alternaria solani, and Rhizoctonia solani. researchgate.netnih.gov The potency of this activity, typically measured as EC50 values (the concentration required to inhibit fungal growth by 50%), would need to be determined through mycelial growth inhibition assays.

Hypothetical Data Table for In Vitro Antifungal Efficacy Note: The following data is illustrative and not based on experimental results for the specific compound.

| Phytopathogenic Fungus | EC50 (µg/mL) |

|---|---|

| Gibberella zeae | Data Not Available |

| Fusarium oxysporum | Data Not Available |

| Alternaria solani | Data Not Available |

| Rhizoctonia solani | Data Not Available |

Mechanistic Studies of Antifungal Action

The primary mechanism of antifungal action for this class of compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH). researchgate.net Further mechanistic studies would investigate if this compound follows this pattern. Research on similar compounds has also explored secondary mechanisms, such as the disruption of the fungal cell membrane, leading to the leakage of cellular contents. researchgate.netbohrium.com Electron microscopy techniques could be employed to observe morphological changes in fungal hyphae after treatment with the compound.

Antimicrobial Activity Studies

Evaluation Against Bacterial Strains

While the primary focus of pyrazole carboxamides has been on their antifungal properties, some derivatives have been evaluated for antibacterial activity. nih.govresearchgate.net Screening of this compound against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains would be necessary to determine its spectrum of activity. nih.govresearchgate.net Minimum Inhibitory Concentration (MIC) values would be determined to quantify its antibacterial potency.

Hypothetical Data Table for Antibacterial Activity Note: The following data is illustrative and not based on experimental results for the specific compound.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC in µg/mL) |

|---|---|

| Staphylococcus aureus | Data Not Available |

| Bacillus subtilis | Data Not Available |

| Escherichia coli | Data Not Available |

| Pseudomonas aeruginosa | Data Not Available |

Enzyme Inhibition Profiling

Succinate Dehydrogenase (SDH) Inhibition

The hallmark of many biologically active pyrazole carboxamides is their potent inhibition of the SDH enzyme, also known as mitochondrial complex II. nih.gov An essential area of investigation for this compound would be to quantify its inhibitory activity against SDH isolated from target fungal species. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, would be a key parameter. Molecular docking studies could further elucidate the binding interactions between the compound and the ubiquinone-binding (Qp) site of the SDH enzyme. nih.gov

Hypothetical Data Table for SDH Enzyme Inhibition Note: The following data is illustrative and not based on experimental results for the specific compound.

| Enzyme Source | IC50 (µM) |

|---|---|

| SDH from Rhizoctonia solani | Data Not Available |

| SDH from Gibberella zeae | Data Not Available |

Anti-inflammatory Activity Research (In Vitro Models)

A review of published studies indicates a lack of specific in vitro research on the anti-inflammatory activity of this compound. The pyrazole nucleus is a common feature in many compounds with anti-inflammatory properties, often acting through the inhibition of inflammatory mediators or signaling pathways. While the general class of pyrazoles is of interest in inflammation research, specific data for this compound is not available.

Antiproliferative Activity Research (In Vitro Cell Line Studies)

There are no specific published in vitro studies that have evaluated the antiproliferative activity of this compound on any cancer cell lines. The pyrazole scaffold is a constituent of numerous compounds that have been investigated for their potential to inhibit the growth of cancer cells through various mechanisms. However, the specific effects of this ethyl- and methyl-substituted pyrazole carboxamide have not been documented.

Nematocidal Activity Assessment (e.g., against M. incognita)

While specific data for this compound is limited, broader studies on pyrazole carboxamide derivatives have demonstrated notable nematocidal activity against the root-knot nematode Meloidogyne incognita. This plant-parasitic nematode is a significant agricultural pest, causing substantial crop damage.

Research has focused on synthesizing novel pyrazole carboxamide derivatives and evaluating their efficacy in controlling M. incognita. In these studies, various substitutions on the pyrazole ring and the carboxamide nitrogen have been explored to establish structure-activity relationships. The primary bioassays typically involve assessing the mortality of second-stage juveniles (J2) of M. incognita after exposure to the compounds at different concentrations.

For instance, a series of novel 2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and showed moderate control efficacy against the tomato root-knot nematode disease caused by Meloidogyne incognita. researchgate.netbenthamdirect.com Similarly, another study on novel 2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide derivatives also reported moderate control efficacy against the same nematode. eurekaselect.comresearchgate.net

The mechanism of action for many nematicidal pyrazole carboxamides is believed to involve the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, a target they share with some fungicides. This inhibition disrupts the nematode's energy metabolism, leading to paralysis and death.

Interactive Data Table: Nematocidal Activity of Pyrazole Carboxamide Derivatives against M. incognita

| Compound Series | Target Organism | Observed Efficacy | Reference |

| 2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives | Meloidogyne incognita | Moderate control efficacy | researchgate.netbenthamdirect.com |

| 2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide derivatives | Meloidogyne incognita | Moderate control efficacy | eurekaselect.comresearchgate.net |

It is important to note that the specific activity of this compound within this class has not been individually reported, but the consistent findings for related structures suggest that this chemical scaffold is a promising area for the development of new nematicides.

Investigation of Trace Amine-Associated Receptor (TAAR) Agonistic Activity (e.g., hTAAR1)

Based on a comprehensive review of available scientific literature, no preclinical or in vitro studies have been published that specifically investigate the agonistic activity of this compound on the human Trace Amine-Associated Receptor 1 (hTAAR1) or any other TAAR subtypes. While the broader class of pyrazole derivatives has been explored for various biological activities, research has not yet extended to the specific TAAR-related effects of this particular compound. Consequently, there is no data to present regarding its potency, efficacy, or mechanism of action at these receptors.

Trypanocidal Activity Studies

Similarly, a thorough search of published research reveals a lack of studies focused on the trypanocidal activity of this compound. The potential of this compound to inhibit or kill trypanosome parasites, the causative agents of trypanosomiasis, has not been evaluated in any preclinical or in vitro models. Therefore, no data on its efficacy against species such as Trypanosoma cruzi or Trypanosoma brucei is available.

Structure Activity Relationship Sar Investigations

Impact of Substituent Variation on Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold affect its interaction with a biological target. For pyrazole-4-carboxamides, SAR investigations have systematically explored the pyrazole (B372694) ring and the carboxamide moiety to optimize biological performance.

N-1 Alkyl Groups : Small alkyl groups, such as methyl or ethyl, at the N-1 position are a common feature in many biologically active pyrazole carboxamides. The 1-methyl group is particularly prevalent in a class of highly potent succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. researchgate.netnih.gov This small, lipophilic group is believed to fit snugly into a hydrophobic pocket in the enzyme's active site, contributing to favorable binding interactions. While direct SAR comparisons often focus on a broader range of substituents, the consistent presence of the N-1 methyl group in successful commercial fungicides like Fluxapyroxad and Bixafen (B1247100) underscores its importance for optimal efficacy. The ethyl group in 1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide serves a similar role, providing a requisite lipophilic character at this position.

Other N-1 Substituents : Moving from small alkyl groups to larger or more polar substituents at the N-1 position can drastically alter activity. For instance, replacing the alkyl group with aryl or heteroaryl moieties can change the orientation of the molecule in the binding site or introduce steric hindrance, which may be detrimental or beneficial depending on the specific target. However, for SDHI activity, the compact nature of a methyl or ethyl group is generally favored.

Substituents at the carbon atoms of the pyrazole ring are critical determinants of biological activity, influencing both electronic properties and steric interactions.

C-3 Position : The C-3 position is a key site for modification. In the context of SDH inhibitors, introducing a small, lipophilic group is crucial. A methyl group or, more notably, a difluoromethyl group (CHF₂) at this position has been shown to significantly enhance fungicidal activity. researchgate.netnih.gov The difluoromethyl group, in particular, is a hallmark of several modern SDHI fungicides. It is thought to enhance binding affinity and improve metabolic stability. The absence of such groups or the introduction of bulky substituents can lead to a dramatic loss of activity.

C-4 Position : This position is occupied by the carboxamide group, which is an essential pharmacophore for this class of compounds. The carboxamide linkage is vital for interaction with the target protein, often forming critical hydrogen bonds. researchgate.netnih.gov Therefore, direct substitution on the C-4 carbon itself is not a common strategy; instead, modifications focus on the amide portion extending from it.

C-5 Position : The C-5 position, bearing a methyl group in the parent compound, also contributes to the molecule's interaction profile. SAR studies have shown that the nature of the C-5 substituent is important for activity. While a methyl group is effective, other small alkyl groups can be tolerated. However, unsubstituted pyrazoles at the C-3 and C-5 positions have been found to be largely inactive, indicating that substitution at these positions is a prerequisite for significant biological activity. nih.gov More complex modifications, such as the introduction of aryl groups at the C-5 position, have been explored, demonstrating that this site is amenable to substitution for modulating activity. academie-sciences.fr

The carboxamide side chain is arguably the most critical region for SAR, as it typically provides the primary interactions with the biological target and allows for the greatest diversity in analog synthesis. The SAR of these compounds is often defined by the nature of the amine substituent (the R group in -C(=O)NHR).

In fungicidal pyrazole-4-carboxamides, the amine portion is almost always a substituted aryl or heteroaryl ring system. This "amine shield" is essential for activity, and its composition fine-tunes the compound's efficacy against different fungal pathogens. nih.govacs.org For example, modifications to the aryl ring of the carboxamide side chain, such as the introduction of halogen atoms or other functional groups, directly impact binding affinity with SDH. nih.govacs.org Studies have shown that the carboxamide group itself is a key active component, with the carbonyl oxygen and the N-H proton frequently participating in hydrogen bonding with amino acid residues in the target enzyme's active site. nih.govresearchgate.net

| Compound | Core Structure | Carboxamide Side Chain (Substituent on Amine) | EC₅₀ (mg/L) | Reference |

|---|---|---|---|---|

| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | N-(3',4',5'-trifluorobiphenyl-2-yl) | 0.033 | acs.org |

| Bixafen | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl) | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | N/A | nih.gov |

| SCU3038 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | N-[2-[(3-chlorophenyl)amino]-phenyl] | 0.016 | acs.org |

| Boscalid (B143098) | 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide | (A different core) | 0.741 | researchgate.net |

Rational Design Strategies Based on SAR Analysis

The insights gained from extensive SAR studies enable the rational design of new pyrazole-4-carboxamide derivatives with improved properties, such as enhanced potency, greater target selectivity, and optimized pharmacokinetic profiles.

Bioisosterism, the strategy of replacing a functional group with another that has similar steric and electronic properties, is a cornerstone of modern medicinal and agrochemical design. sci-hub.sedrughunter.comresearchgate.net In the context of pyrazole carboxamides, this approach has been used effectively.

Amide Bioisosteres : The amide bond, while crucial for activity, can be susceptible to hydrolysis in biological systems. Researchers have successfully replaced the amide linker with more stable bioisosteres like 1,2,4-oxadiazole (B8745197) or 1,3,4-oxadiazole (B1194373) rings. mdpi.comrsc.org These heterocyclic rings can mimic the hydrogen bonding capacity and spatial orientation of the amide group while offering improved metabolic stability. For example, a series of pyrazole-linked 1,2,4-oxadiazoles were designed by replacing the amine fragment of known pesticidal leads, resulting in novel compounds with significant insecticidal and fungicidal activities. mdpi.com

A clear correlation exists between the three-dimensional structure of pyrazole-4-carboxamides and their biological efficacy, particularly for SDH inhibitors.

Hydrogen Bonding : Molecular docking studies have repeatedly shown that the efficacy of these compounds is directly linked to their ability to form specific hydrogen bonds within the ubiquinone-binding (Qp) site of the SDH enzyme. The carbonyl oxygen of the carboxamide is a critical hydrogen bond acceptor, often interacting with the hydroxyl group of a tyrosine residue (e.g., TYR58) and the N-H of a tryptophan residue (e.g., TRP173) in the SDH of various fungi. researchgate.netnih.gov

Hydrophobic and Steric Interactions : The pyrazole ring and its substituents (e.g., N-1 methyl, C-3 difluoromethyl) engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site. The precise fit of these groups is essential for high-affinity binding. The aryl group on the carboxamide side chain fits into another specific pocket, and its substitution pattern dictates the strength of these interactions, thereby influencing potency and the spectrum of activity. nih.govacs.org

The fungicidal action of these compounds is directly correlated with their ability to inhibit SDH, disrupting the fungal mitochondrial respiratory chain and leading to cell death. nih.govresearchgate.net The structural features identified through SAR and confirmed by molecular modeling—a compact N-1 alkyl group, a C-3 haloalkyl group, and a precisely oriented carboxamide linker with a specific aryl "shield"—are all essential components that correlate directly with potent inhibition of this vital enzyme.

| Structural Feature | Position | Typical Substituent | Primary Role in Binding | Key Interaction Site (Amino Acid Residues) | Reference |

|---|---|---|---|---|---|

| Alkyl Group | N-1 | -CH₃, -C₂H₅ | Hydrophobic interaction; fits into a lipophilic pocket. | Proline, Isoleucine | researchgate.netacs.org |

| Haloalkyl Group | C-3 | -CHF₂, -CH₃ | Enhances binding affinity and metabolic stability. | Hydrophobic pocket | researchgate.netnih.gov |

| Carbonyl Oxygen | C-4 (Carboxamide) | C=O | Hydrogen bond acceptor. | Tyrosine (TYR), Tryptophan (TRP) | researchgate.netnih.gov |

| Amide N-H | C-4 (Carboxamide) | N-H | Hydrogen bond donor. | Serine (SER), Histidine (HIS) | nih.gov |

| Aryl "Shield" | Carboxamide Amine | Substituted Phenyl/Biphenyl | Steric fit and hydrophobic interactions in the Qp site. | Multiple residues in the binding pocket | nih.govacs.org |

Emerging Applications in Chemical Biology and Agrochemical Science

Development of Novel Agrochemical Agents

The pyrazole (B372694) ring is a highly effective pharmacophore in the design of fungicides and insecticides. nih.govnih.gov The versatility of the pyrazole carboxamide scaffold allows for chemical modifications that enhance efficacy, broaden the spectrum of activity, and address challenges in crop protection. nih.gov

Pyrazole carboxamides are prominent in the development of next-generation fungicides, primarily due to their potent activity as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). nih.govacs.org These compounds, classified under FRAC Group 7, disrupt the fungal mitochondrial respiratory chain at complex II, leading to a halt in energy production and subsequent cell death. nih.govfrac.info Researchers have synthesized numerous derivatives that show high efficacy against a wide range of plant pathogenic fungi. For instance, novel pyrazole-4-carboxamide derivatives have demonstrated potent activity against Rhizoctonia solani, the fungus responsible for rice sheath blight, with efficacy comparable or superior to commercial fungicides like boscalid (B143098) and thifluzamide. acs.orgnih.govacs.org

In addition to their fungicidal properties, pyrazole carboxamides are being developed as powerful insecticides. nih.govnih.gov Their mode of action in insects can vary, but some derivatives target the insect ryanodine (B192298) receptor (RyR), a calcium release channel crucial for muscle function. evitachem.com Activation of this receptor leads to uncontrolled calcium release, causing paralysis and death. evitachem.com Research has demonstrated the effectiveness of pyrazole carboxamide derivatives against a broad spectrum of insect pests, including lepidopteran pests like the cotton bollworm (Helicoverpa armigera) and diamondback moth (Plutella xylostella), as well as piercing-sucking insects like aphids. nih.govnih.govresearchgate.net

| Compound Type/Example | Target Pest/Pathogen | Mode of Action | Observed Efficacy | Reference |

|---|---|---|---|---|

| N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) | Rhizoctonia solani (Fungus) | Succinate Dehydrogenase Inhibitor (SDHI) | EC50 value of 0.022 mg/L | nih.gov |

| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives (e.g., 7u) | Wheat powdery mildew (Fungus) | Succinate Dehydrogenase Inhibitor (SDHI) | EC50 value of 0.633 mg/L | nih.gov |

| Pyrazole-5-carboxamides (e.g., Ij, Il) | Cotton Bollworm (Helicoverpa armigera) | Stomach poison | 60% mortality at 5 mg/kg | nih.gov |

| Pyrazole-5-carboxamide (e.g., 4a-14) | Cowpea aphid (Aphis craccivora) | Mitochondrial complex I inhibitor | Excellent activity against piercing-sucking pests | nih.gov |

| 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (e.g., 6b, 6e) | Diamondback moth (Plutella xylostella) | Not specified | 100% insecticidal activity at 200 µg/mL | researchgate.net |

The widespread use of fungicides with a specific mode of action, such as SDHIs, creates selection pressure that can lead to the development of resistant fungal populations. croplife.co.zafrac.info To ensure the long-term effectiveness of pyrazole carboxamide fungicides, robust resistance management strategies are essential. The Fungicide Resistance Action Committee (FRAC) provides guidelines for SDHI fungicides (Group 7) to mitigate this risk. frac.info

Key strategies include:

Limiting Applications: The total number of applications of SDHI fungicides per season is restricted to prevent continuous selection pressure. For example, a maximum of three SDHI-containing fungicides per year might be recommended for certain crops. frac.info

Alternation and Mixtures: SDHI fungicides should be used in rotation or as part of a tank mix with fungicides from different FRAC groups that have a different mode of action. frac.infocroplife.co.za This approach makes it less likely that a fungal pathogen will simultaneously develop resistance to both modes of action.

Preventative Use: Applying SDHI fungicides preventatively or at the earliest stages of disease development is recommended, as this can be more effective and reduce the selection pressure on a large, established fungal population. frac.info

Adherence to Recommended Rates: Using fungicides at the manufacturer's recommended rates ensures optimal efficacy and reduces the risk of sublethal doses that can foster resistance. frac.info

Contributions to Chemical Biology Probes and Tools

Beyond their direct application in agriculture, pyrazole carboxamides serve as valuable tools in chemical biology for investigating fundamental biological processes.

The high specificity of many pyrazole carboxamide derivatives for particular enzymes makes them excellent mechanistic probes. Their primary role as SDHIs allows researchers to study the mitochondrial respiratory chain. nih.govacs.org By inhibiting succinate dehydrogenase (Complex II), these compounds help elucidate the enzyme's function, its role in cellular energy metabolism, and the consequences of its disruption. nih.govacs.org For example, studies using pyrazole carboxamides have confirmed that inhibition of SDH leads to destroyed cell membranes and abnormal mitochondrial morphology in fungi like R. solani. nih.govacs.org

The pyrazole carboxamide scaffold has also been used to design inhibitors for other enzymes. Researchers have synthesized derivatives that act as potent inhibitors of human carbonic anhydrase (CA) isozymes, which are involved in physiological processes and are targets for treating glaucoma. tandfonline.comnih.gov By studying how different substitutions on the pyrazole ring affect inhibitory activity against CA-I and CA-II, scientists can map the enzyme's active site and design more potent and selective inhibitors. tandfonline.comnih.gov This demonstrates the utility of the pyrazole carboxamide framework as a probe to explore enzyme structure and function.

| Enzyme Target | Compound Class | Biological Process Investigated | Key Findings | Reference |

|---|---|---|---|---|

| Succinate Dehydrogenase (SDH/Complex II) | Pyrazole-4-carboxamides | Fungal mitochondrial respiration | Inhibition disrupts the TCA cycle and oxidative phosphorylation, leading to fungal cell death. | nih.govacs.org |

| Carbonic Anhydrase (CA-I, CA-II) | Pyrazole-carboxamides with sulfonamide moiety | Carbon dioxide hydration | Identified potent noncompetitive inhibitors, useful for understanding enzyme-inhibitor interactions. | tandfonline.comnih.gov |

| Protein Kinases (e.g., CK2, AKT1) | Densely functionalised pyrazole carboxamides | Eukaryotic signal transduction | Derivatives can inhibit key kinases, leading to cell cycle arrest in cancer cells. | rsc.org |

The pyrazole ring is considered a "privileged scaffold" in medicinal and agrochemical chemistry. nih.govresearchgate.net This is due to its synthetic accessibility and the ability of its five-membered aromatic ring structure to be readily functionalized at multiple positions. This versatility allows chemists to create large libraries of compounds with diverse biological activities. nih.govrsc.org The pyrazole core acts as a rigid framework to which different functional groups can be attached to optimize interactions with a specific biological target. researchgate.net

The development of pyrazole carboxamides exemplifies this principle. Starting with the core pyrazole-carboxamide structure, scientists can systematically modify different parts of the molecule—such as the groups on the pyrazole nitrogen, the carbon at position 3, or the amide moiety—to fine-tune its properties. nih.govacs.org This strategy, often guided by computational modeling and molecular docking, has led to the discovery of compounds with enhanced potency, improved selectivity, and novel modes of action. nih.govacs.org The pyrazole scaffold's prevalence in marketed drugs and agrochemicals, from the fungicide bixafen (B1247100) to the anticoagulant apixaban, underscores its importance as a foundational element for designing advanced bioactive compounds. nih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Advanced Mechanistic Elucidation of Biological Actions and Off-Target Modulation

A fundamental aspect of future research will be to gain a deeper understanding of the precise molecular mechanisms through which 1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide exerts its biological effects. Pyrazole (B372694) derivatives are known to interact with a wide array of biological targets. For instance, some pyrazole carboxamides act as potent fungicides by inhibiting succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain. nih.gov Others have been developed as inhibitors of protein kinases, which are pivotal in cancer and inflammatory diseases. nih.govrsc.org

Future investigations should, therefore, focus on identifying the primary cellular targets of this compound. This will involve a combination of target-based screening against known enzyme families and unbiased phenotyping screening to uncover novel mechanisms.

Beyond the primary target, a critical area of research is the exploration of off-target modulation. The interaction of a drug molecule with unintended proteins can lead to adverse effects or, conversely, present opportunities for drug repurposing through polypharmacology. nih.gov A series of 1-methyl-1H-pyrazole-5-carboxamides, for example, were found to exhibit unexpected acute mammalian toxicity due to the inhibition of mitochondrial respiration, a critical off-target effect. nih.gov Comprehensive profiling using techniques such as chemical proteomics and computational docking will be essential to map the full interaction landscape of the compound and predict potential off-target effects early in the development pipeline. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the design and optimization of pyrazole-based compounds. nih.govyoutube.com These computational tools can process vast datasets to identify complex structure-activity relationships (SAR) that are not immediately obvious to human researchers. mdpi.com

For this compound, AI and ML can be applied in several key areas:

De Novo Design: Generative models can design novel pyrazole derivatives with optimized properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. youtube.com

Predictive Modeling: ML algorithms can build models to predict the biological activity, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new analogs before they are synthesized, thus reducing the time and cost of drug development.

Virtual Screening: AI-powered platforms can screen massive virtual libraries of compounds to identify those most likely to interact with a specific biological target. youtube.com

By leveraging computational modeling, researchers can more efficiently design and test new pyrazole-based drug candidates, accelerating the journey from initial hit to clinical application. ontosight.ai

Exploration of Polypharmacology and Multi-Target Modulators

The diverse biological activities associated with the pyrazole scaffold make it an excellent candidate for the development of multi-target modulators. nih.govglobalresearchonline.net Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, and drugs that can modulate several targets simultaneously may offer superior therapeutic efficacy. oup.comresearchgate.net Pyrazole derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. globalresearchonline.netijrpr.com

Future research on this compound should systematically explore its potential as a polypharmacological agent. This involves screening the compound against a broad panel of targets relevant to specific diseases. For example, a pyrazole derivative could be designed to inhibit both protein kinases and inflammatory enzymes, offering a dual-pronged attack on cancer. nih.govmdpi.com The development of such multi-target agents requires a deep understanding of the intricate networks of cellular signaling and a rational design approach to balance the activities against different targets.

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole derivatives is a well-established field, but there is a growing emphasis on developing more sustainable and environmentally friendly methods. researchgate.netthieme-connect.com "Green chemistry" principles are being increasingly applied to the synthesis of heterocyclic compounds to reduce waste, avoid hazardous reagents, and minimize energy consumption. nih.gov

Future synthetic strategies for this compound and its analogs will likely focus on:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex products, which increases efficiency and reduces waste. acs.orgdoaj.org

Green Solvents: Replacing traditional volatile organic solvents with water or other environmentally benign alternatives is a key aspect of green synthesis. thieme-connect.comrsc.org

Alternative Energy Sources: The use of microwave irradiation and ultrasound can often accelerate reaction times and improve yields compared to conventional heating. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive technology for pharmaceutical manufacturing. mdpi.com

These innovative synthetic methods will not only make the production of pyrazole-based compounds more sustainable but also facilitate the rapid generation of diverse chemical libraries for biological screening.

| Synthetic Strategy | Description | Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a one-pot reaction to form the final product. | High atom and step economy, reduced waste, simplified purification. nih.gov |

| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally friendly, low cost, non-toxic. thieme-connect.comrsc.org |

| Microwave/Ultrasound-Assisted Synthesis | Using microwave or ultrasonic irradiation to provide energy for the reaction. | Faster reaction times, higher yields, milder reaction conditions. nih.gov |

| Flow Chemistry | Reactions are carried out in a continuously flowing stream rather than in a batch. | Improved safety, better process control, easy scalability. mdpi.com |

Collaborative Research at the Interface of Synthetic Chemistry and Biological Systems

The successful development of this compound from a lead compound into a therapeutic agent will require a deeply integrated and collaborative research effort. The interface between synthetic chemistry and biology is particularly crucial.

This interdisciplinary approach involves a continuous feedback loop:

Synthetic chemists design and create novel derivatives of the lead compound. nih.govmdpi.com

Biologists and pharmacologists evaluate these new compounds in a battery of in vitro and in vivo assays to determine their potency, selectivity, and pharmacological profile. frontiersin.org

Computational chemists use the resulting data to build predictive models and suggest the next generation of compounds to be synthesized. nih.gov

This collaborative cycle, which combines molecular design, chemical synthesis, biological evaluation, and computational modeling, is essential for navigating the complexities of modern drug discovery and unlocking the full therapeutic potential of the pyrazole scaffold. nih.gov

Q & A

What are the established synthetic routes for 1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide?

Category: Basic

Methodological Answer:

The synthesis typically involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives, followed by functionalization. A representative approach includes:

Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a substituted hydrazine (e.g., ethylhydrazine) to form the pyrazole core .

Hydrolysis : Convert the ester intermediate (e.g., ethyl 5-methyl-1-ethyl-1H-pyrazole-4-carboxylate) to the carboxylic acid using alkaline hydrolysis (e.g., NaOH/EtOH) .

Amidation : React the carboxylic acid with an appropriate amine using coupling agents (e.g., HATU or EDC) to form the carboxamide .

Key Considerations : Monitor reaction progress via TLC and optimize pH/temperature to avoid side products like tautomeric isomers .

How can reaction conditions be optimized to improve yields of pyrazole carboxamide derivatives?

Category: Advanced

Methodological Answer:

Optimization involves systematic variation of:

- Catalysts : Use K₂CO₃ or Cs₂CO₃ to enhance nucleophilic substitution in aryloxy-pyrazole synthesis .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while EtOH/H₂O mixtures aid hydrolysis .

- Temperature : Cyclocondensation proceeds efficiently at 80–100°C, while amidation requires milder conditions (25–40°C) to prevent racemization .

Data-Driven Example :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, 80°C, 12h | 72 | 98.5% |

| THF, 60°C, 24h | 58 | 92.0% |

| Recommendation : Use DoE (Design of Experiments) to identify critical factors . |

What spectroscopic techniques are employed for structural elucidation of pyrazole carboxamides?

Category: Basic

Methodological Answer:

- ¹H/¹³C NMR : Assign signals based on substituent effects. For example, the ethyl group at N1 appears as a triplet (~δ 1.2–1.4 ppm), while the methyl group at C5 resonates as a singlet (~δ 2.3 ppm) .

- IR Spectroscopy : Confirm amide formation via N–H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₂N₃O: calc. 166.0975, obs. 166.0978) .

How do tautomerism and substituent effects complicate spectral interpretation?

Category: Advanced

Methodological Answer:

Pyrazole derivatives exhibit tautomerism between 1H- and 2H- forms, leading to split NMR signals. For example:

- Tautomeric Equilibrium : In DMSO-d₆, the NH proton of the carboxamide may exchange rapidly, broadening signals .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) at C4 deshield adjacent protons, shifting δ values by 0.3–0.5 ppm .

Resolution Strategy : - Use variable-temperature NMR to slow exchange rates.

- Compare computed (DFT) and experimental spectra to assign tautomers .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Category: Advanced

Methodological Answer:

Design assays based on target pathways:

Antimicrobial Activity :

- MIC Assay : Test against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .

Anti-inflammatory Screening :

Cytotoxicity :

- MTT Assay : Use human cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Data Normalization : Express results relative to vehicle controls and validate with triplicate runs.

How can structural modifications resolve contradictions in reported biological efficacy?

Category: Advanced

Methodological Answer:

Discrepancies often arise from substitution patterns. For example:

- C5 Methyl vs. Ethyl : Methyl enhances solubility but reduces metabolic stability compared to ethyl .

- N1 Substituents : Ethyl groups improve bioavailability over bulkier substituents (e.g., phenyl) by reducing steric hindrance .

Case Study :

| Derivative | Antibacterial IC₅₀ (µg/mL) | LogP |

|---|---|---|

| 1-Ethyl-5-methyl | 12.3 ± 1.2 | 1.8 |

| 1-Phenyl-5-methyl | 28.7 ± 2.1 | 3.2 |

| Conclusion : Balance lipophilicity (LogP 1–3) and hydrogen-bond donors for optimal activity . |

What computational methods support the design of pyrazole carboxamide analogs?

Category: Advanced

Methodological Answer:

- DFT Calculations : Predict tautomeric stability and electrostatic potential maps using Gaussian09 at the B3LYP/6-311++G(d,p) level .

- Molecular Docking : Screen against protein targets (e.g., COX-2 PDB: 5KIR) with AutoDock Vina to prioritize syntheses .

- ADMET Prediction : Use SwissADME to estimate permeability (e.g., Blood-Brain Barrier penetration) .

How are regioselectivity challenges addressed in pyrazole functionalization?

Category: Advanced

Methodological Answer:

Regioselectivity in electrophilic substitution (e.g., nitration) depends on:

- Directing Groups : Carboxamide at C4 directs electrophiles to C3/C5 positions.

- Reagent Choice : Use HNO₃/AcOH for C5 nitration vs. HNO₃/H₂SO₄ for C3 .

Example :

| Reaction Conditions | Major Product | Yield (%) |

|---|---|---|

| HNO₃/AcOH, 0°C | 1-Ethyl-3-nitro-5-methyl | 65 |

| HNO₃/H₂SO₄, 25°C | 1-Ethyl-5-nitro-3-methyl | 48 |

| Validation : Confirm regiochemistry via NOESY (proximity of nitro to methyl) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.